7-Bromo-1-ethyl-2-methyl-indoline
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Overview
Description
7-Bromo-1-ethyl-2-methyl-indoline is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 7th position and ethyl and methyl groups at the 1st and 2nd positions, respectively, makes this compound unique and potentially useful in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-ethyl-2-methyl-indoline typically involves the bromination of 1-ethyl-2-methyl-indoline. One common method includes the reaction of 1-ethyl-2-methyl-indoline with bromine in an organic solvent such as chloroform or dichloromethane under controlled conditions to introduce the bromine atom at the 7th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1-ethyl-2-methyl-indoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substitution reactions can yield various substituted indoline derivatives.
- Oxidation can produce indole derivatives.
- Reduction can lead to dehalogenated or modified indoline compounds .
Scientific Research Applications
7-Bromo-1-ethyl-2-methyl-indoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-1-ethyl-2-methyl-indoline involves its interaction with specific molecular targets and pathways. The bromine atom and the indoline ring structure play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
- 7-Bromo-1-methyl-2-phenyl-indoline
- 7-Bromo-1-ethyl-2-phenyl-indoline
- 7-Bromo-1-methyl-2-methyl-indoline
Comparison: 7-Bromo-1-ethyl-2-methyl-indoline is unique due to the specific positioning of the bromine, ethyl, and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research .
Properties
Molecular Formula |
C11H14BrN |
---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
7-bromo-1-ethyl-2-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C11H14BrN/c1-3-13-8(2)7-9-5-4-6-10(12)11(9)13/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
CLQQFLASEOCLRM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(CC2=C1C(=CC=C2)Br)C |
Origin of Product |
United States |
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